The MC-VA-PABC-MMAE compound is classified as an ADC, a therapeutic approach that combines monoclonal antibodies with cytotoxic drugs. This specific conjugate leverages the valine-alanine dipeptide linker, which has been shown to improve drug stability and reduce aggregation compared to traditional linkers like valine-citrulline. The MMAE component is a potent inhibitor of tubulin polymerization, making it effective in disrupting cancer cell division .
The synthesis of MC-VA-PABC-MMAE involves several key steps:
The molecular formula for MC-VA-PABC-MMAE is , with a molecular weight of approximately 911.18 g/mol . The structural components include:
The key chemical reactions involving MC-VA-PABC-MMAE include:
The mechanism of action for MC-VA-PABC-MMAE involves several steps:
MC-VA-PABC-MMAE exhibits characteristics typical of ADCs:
MC-VA-PABC-MMAE is primarily utilized in cancer therapeutics as part of ADC formulations aimed at targeting specific tumors while minimizing off-target effects. Its applications include:
CAS No.:
CAS No.:
CAS No.:
CAS No.: 1152-76-7
CAS No.: 90176-82-2